molecular formula C11H10O2S B1281125 3-(1-Benzothiophen-2-yl)propanoic acid CAS No. 42768-60-5

3-(1-Benzothiophen-2-yl)propanoic acid

Cat. No. B1281125
CAS RN: 42768-60-5
M. Wt: 206.26 g/mol
InChI Key: KWKJBEPHOXIJJN-UHFFFAOYSA-N
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Patent
US07491733B2

Procedure details

Ethyl 2-mercaptoacetate is added to a solution of dimethylformamide (800 ml), 2-nitrobenzaldehyde (73 g, 0.48 mol) and potassium carbonate (80 g, 0.57 mol) cooled to 0° C., while the temperature is maintained at 0° C. After stirring for 24 hours, the mixture is poured into 2 l of water and this aqueous phase is extracted with ether. The ether phase is dried over sodium sulfate and concentrated. The crude product obtained is purified on a column of alumina (petroleum ether) to give 34 g (35%) of a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][C:3](OCC)=O.[CH3:8]N(C)C=O.[N+]([C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH:18]=O)([O-])=O.[C:24](=[O:27])([O-])[O-:25].[K+].[K+]>O>[C:24]([CH2:8][CH2:3][C:2]1[S:1][C:16]2[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=2[CH:18]=1)([OH:25])=[O:27] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCC(=O)OCC
Name
Quantity
800 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
73 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
80 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 0° C
EXTRACTION
Type
EXTRACTION
Details
this aqueous phase is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
is purified on a column of alumina (petroleum ether)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=O)(O)CCC=1SC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.